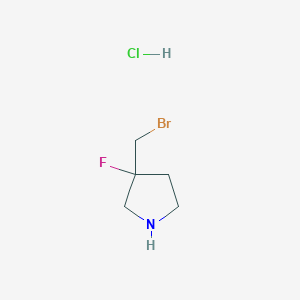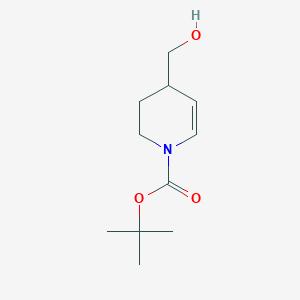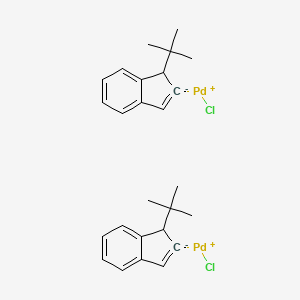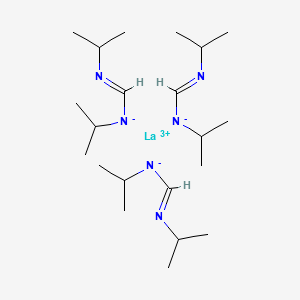![molecular formula C6H6Cl2F6S2 B6290015 Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide CAS No. 87612-19-9](/img/structure/B6290015.png)
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide, also known as Bis-CMT, is an organosulfur compound that is used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor and is insoluble in water. Bis-CMT has a wide range of applications in scientific research, including in organic synthesis, biochemical and physiological studies, and in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide is widely used in scientific research, particularly in organic synthesis and biochemical and physiological studies. It is used as a reagent in the synthesis of various compounds, including fluorinated compounds, and can be used to synthesize a variety of different molecules. Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide is also used in biochemical and physiological studies, as it has been shown to have a variety of biological effects, including cytotoxicity and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide is not fully understood. However, it is believed that Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide is able to interact with proteins and other molecules in the body, which can lead to a variety of biological effects. Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide has been shown to interact with enzymes, proteins, and other molecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide has cytotoxic effects on a variety of cell lines, including human cancer cell lines. Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide has also been shown to have anti-inflammatory effects, and has been used in studies to investigate the potential therapeutic effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide has a number of advantages when used in laboratory experiments. It is easy to synthesize, and can be used in a variety of different reactions. It is also relatively stable and has a low toxicity, which makes it a safe reagent to use in laboratory experiments. However, Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide is insoluble in water, which can limit its use in certain types of reactions.
Zukünftige Richtungen
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide has a wide range of potential future applications. It has been used in a variety of different scientific research studies, and its potential therapeutic effects have been explored. Future research could focus on further exploring the biochemical and physiological effects of Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide, as well as its potential therapeutic applications. Additionally, further research could focus on developing new methods for synthesizing Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide and improving its solubility in water. Finally, research could focus on exploring the potential toxicity of Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide, as well as its potential environmental impacts.
Synthesemethoden
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide can be synthesized using a two-step reaction. The first step involves the reaction of 1-chloromethyl-2,2,2-trifluoroethane with sulfur dichloride in a 1:1 molar ratio in the presence of a base. The second step involves the reaction of the resulting 1-chloromethyl-2,2,2-trifluoroethyl disulfide with a base and a Lewis acid. This reaction produces Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide in a yield of approximately 90%.
Eigenschaften
IUPAC Name |
3-chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]-1,1,1-trifluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2F6S2/c7-1-3(5(9,10)11)15-16-4(2-8)6(12,13)14/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCOBQBQMYBXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)SSC(CCl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2F6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B6289953.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289959.png)
![[S(R)]-N-[(1S)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289967.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate, 98%](/img/structure/B6289968.png)

![Dichloro(1,3-di-i-propylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B6289986.png)
![Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97%](/img/structure/B6289992.png)




